molecular formula C8H8ClNO2S B6270783 5H,7H-thieno[3,4-b]pyridine-7-carboxylic acid hydrochloride CAS No. 2613384-52-2

5H,7H-thieno[3,4-b]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B6270783
CAS No.: 2613384-52-2
M. Wt: 217.7
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Description

5H,7H-thieno[3,4-b]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a fused thiophene and pyridine ring, which imparts unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,7H-thieno[3,4-b]pyridine-7-carboxylic acid hydrochloride typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be converted to thieno[3,4-b]pyridine derivatives through further cyclization reactions . Another approach involves the use of β-keto amides, which are cyclized in the presence of pyrrolidine and calcium chloride to form the desired thienopyridine structure .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize reaction conditions and yield. The use of automated synthesis platforms allows for the efficient production of this compound with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5H,7H-thieno[3,4-b]pyridine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

5H,7H-thieno[3,4-b]pyridine-7-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5H,7H-thieno[3,4-b]pyridine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,7H-thieno[3,4-b]pyridine-7-carboxylic acid hydrochloride is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable target for research and development.

Properties

CAS No.

2613384-52-2

Molecular Formula

C8H8ClNO2S

Molecular Weight

217.7

Purity

91

Origin of Product

United States

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